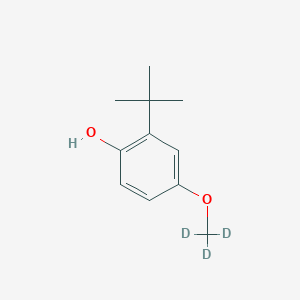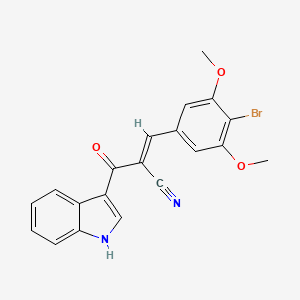
Edaravone glucuronide-d5 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edaravone glucuronide-d5 (sodium): is a deuterium-labeled derivative of edaravone glucuronide sodium. Edaravone itself is a free radical scavenger and neuroprotective agent with antioxidant properties. It is primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke . The deuterium labeling in edaravone glucuronide-d5 (sodium) is often used in research to study the pharmacokinetics and metabolic profiles of edaravone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edaravone glucuronide-d5 (sodium) involves the glucuronidation of edaravone, followed by deuterium labeling. The glucuronidation process typically involves the use of uridine diphosphate glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B17 . The reaction conditions often include the presence of glucuronic acid and appropriate catalysts to facilitate the conjugation.
Industrial Production Methods: Industrial production of edaravone glucuronide-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The deuterium labeling is achieved through the incorporation of stable heavy isotopes of hydrogen during the synthesis .
Chemical Reactions Analysis
Types of Reactions: Edaravone glucuronide-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, edaravone.
Substitution: Substitution reactions can occur at the deuterium-labeled positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of edaravone glucuronide-d5 (sodium).
Scientific Research Applications
Chemistry: In chemistry, edaravone glucuronide-d5 (sodium) is used as a tracer to study the metabolic pathways and pharmacokinetics of edaravone. The deuterium labeling allows for precise tracking of the compound in biological systems .
Biology: In biological research, the compound is used to investigate the mechanisms of oxidative stress and neuroprotection. It helps in understanding how edaravone and its derivatives interact with cellular components to mitigate oxidative damage .
Medicine: Medically, edaravone glucuronide-d5 (sodium) is used in preclinical and clinical studies to evaluate the efficacy and safety of edaravone in treating neurological disorders such as ALS and stroke .
Industry: In the pharmaceutical industry, the compound is used in the development of new formulations and delivery systems for edaravone. It helps in optimizing the bioavailability and therapeutic effects of the drug .
Mechanism of Action
Edaravone glucuronide-d5 (sodium) exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cell membranes and other cellular components . The molecular targets include reactive oxygen species and peroxynitrite, which are implicated in the pathogenesis of neurological disorders . The pathways involved include the inhibition of lipid peroxidation and the reduction of inflammation .
Comparison with Similar Compounds
Edaravone: The parent compound, used for similar therapeutic purposes.
Methylphenylpyrazolone: Another pyrazolone derivative with antioxidant properties.
Norphenazone: A related compound with similar chemical structure and pharmacological effects.
Uniqueness: Edaravone glucuronide-d5 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C16H18N2NaO7 |
|---|---|
Molecular Weight |
378.34 g/mol |
InChI |
InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/t11-,12-,13+,14-,16+;/m0./s1/i2D,3D,4D,5D,6D; |
InChI Key |
QQGBMGKOGJEVRL-FZUIGTCFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC(=N2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H].[Na] |
Canonical SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)







![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

